molecular formula C11H11NO2 B2957925 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone CAS No. 485337-96-0

3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone

Cat. No. B2957925
CAS RN: 485337-96-0
M. Wt: 189.214
InChI Key: OUIFZEBNTZNFRW-UHFFFAOYSA-N
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Description

The compound “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” belongs to the class of organic compounds known as quinolinones, which are compounds containing a quinoline moiety (a benzene ring fused to a 2-pyridone ring) where the nitrogen atom is substituted by a hydroxymethyl group .


Synthesis Analysis

While specific synthesis methods for “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” are not available, similar compounds such as 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline have been synthesized through reactions with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” would likely involve a quinoline moiety with a hydroxymethyl group attached to the 3rd carbon atom and a methyl group attached to the 6th carbon atom .

Future Directions

While specific future directions for “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” are not available, similar compounds have shown promise in correcting metabolic disorders, suggesting potential future research directions .

properties

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIFZEBNTZNFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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